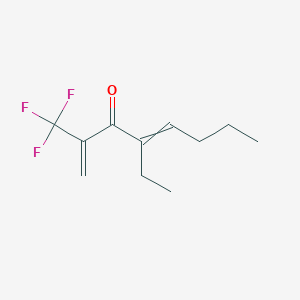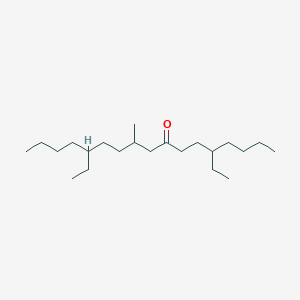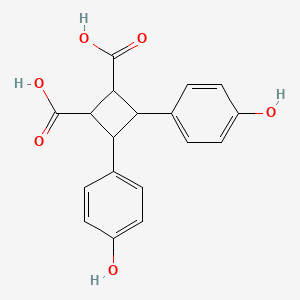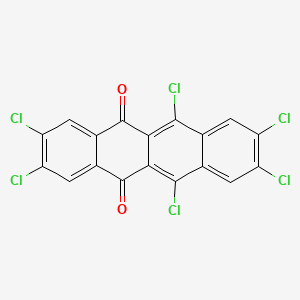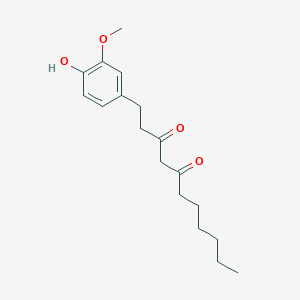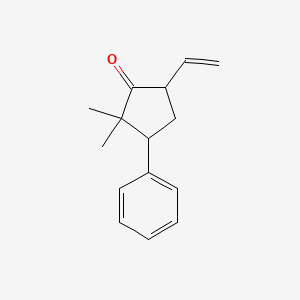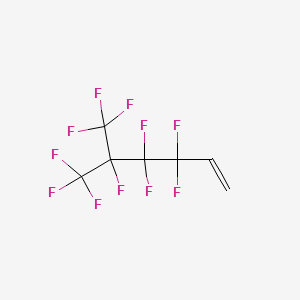
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene is a fluorinated organic compound with the molecular formula C7H3F11. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to solvents, and low surface energy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene typically involves the fluorination of hex-1-ene derivatives. One common method is the direct fluorination of hex-1-ene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorinated solvent to prevent side reactions and to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified using distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the hex-1-ene moiety can participate in addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of fluorinated alcohols or ethers.
Addition: Formation of saturated fluorinated hydrocarbons.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential use in imaging agents for medical diagnostics.
Industry: Utilized in the production of fluorinated polymers and surfactants due to its unique surface properties.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene is primarily based on its ability to interact with various molecular targets through its fluorinated moiety. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, making it a strong electron-withdrawing group. This can affect the reactivity and binding affinity of the compound with biological targets, such as enzymes or receptors, leading to its potential use in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as high thermal stability, low surface energy, and resistance to chemical degradation, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
139060-76-7 |
|---|---|
Molekularformel |
C7H3F11 |
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hex-1-ene |
InChI |
InChI=1S/C7H3F11/c1-2-3(8,9)5(11,12)4(10,6(13,14)15)7(16,17)18/h2H,1H2 |
InChI-Schlüssel |
XPEYWJSDSRRHBK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


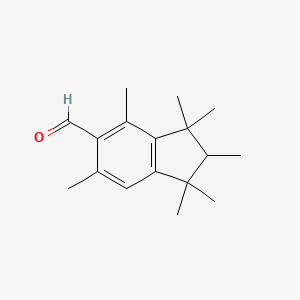
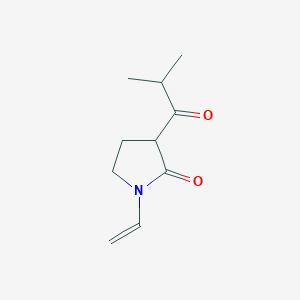
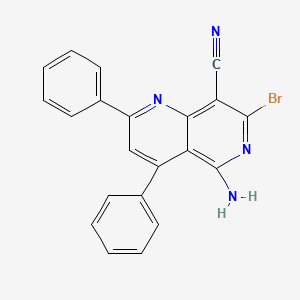
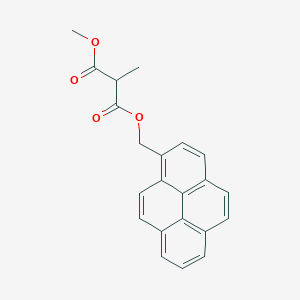
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
